molecular formula C17H12ClN7O5 B11686198 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide

2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide

Cat. No.: B11686198
M. Wt: 429.8 g/mol
InChI Key: ZURHYKSHNFRCEO-FBCYGCLPSA-N
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Description

2-[5-(2-Chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-chlorophenylhydrazine with sodium azide under acidic conditions.

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde in the presence of an acid catalyst.

    Condensation Reaction: The final step involves the condensation of the tetrazole and benzodioxole intermediates with acetohydrazide under reflux conditions in the presence of a suitable solvent like ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole moiety.

    Reduction: Amino derivatives of the nitro group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as an anti-inflammatory or anticancer agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for novel polymers.

    Biological Research: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The tetrazole ring and nitro group could play crucial roles in these interactions, possibly through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(2-Chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetohydrazide
  • N’-[(E)-(6-Nitro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide

Uniqueness

The combination of the tetrazole ring, chlorophenyl group, and benzodioxole moiety in a single molecule is unique and provides a distinct set of chemical properties. This makes the compound versatile for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.

Properties

Molecular Formula

C17H12ClN7O5

Molecular Weight

429.8 g/mol

IUPAC Name

2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]acetamide

InChI

InChI=1S/C17H12ClN7O5/c18-12-4-2-1-3-11(12)17-21-23-24(22-17)8-16(26)20-19-7-10-5-14-15(30-9-29-14)6-13(10)25(27)28/h1-7H,8-9H2,(H,20,26)/b19-7+

InChI Key

ZURHYKSHNFRCEO-FBCYGCLPSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CN3N=C(N=N3)C4=CC=CC=C4Cl)[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CN3N=C(N=N3)C4=CC=CC=C4Cl)[N+](=O)[O-]

Origin of Product

United States

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